molecular formula C26H44N2O10 B8145243 (2S,2'S)-2,2'-(Hexadecanedioylbis(azanediyl))dipentanedioic acid

(2S,2'S)-2,2'-(Hexadecanedioylbis(azanediyl))dipentanedioic acid

Cat. No.: B8145243
M. Wt: 544.6 g/mol
InChI Key: ILUVQABKXSFQSU-PMACEKPBSA-N
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Description

(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid: is a complex organic compound characterized by its unique structure, which includes a hexadecanedioyl core linked to two pentanedioic acid moieties via azanediyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid typically involves the following steps:

    Formation of Hexadecanedioyl Core: The initial step involves the preparation of the hexadecanedioyl core, which can be synthesized through the oxidation of hexadecanedioic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of Azanediyl Bridges: The hexadecanedioyl core is then reacted with a suitable diamine, such as ethylenediamine, under controlled conditions to form the azanediyl bridges. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.

    Attachment of Pentanedioic Acid Moieties: Finally, the resulting intermediate is reacted with pentanedioic acid or its derivatives under acidic or basic conditions to attach the pentanedioic acid moieties, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azanediyl bridges, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the hexadecanedioyl and pentanedioic acid moieties, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with new functional groups replacing the original amide bonds.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.

Biology

In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for structural biology studies.

Medicine

In medicine, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid has potential applications as a drug delivery agent. Its ability to form stable complexes with therapeutic molecules can enhance the bioavailability and targeted delivery of drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid involves its ability to interact with various molecular targets. The azanediyl bridges and carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,2’S)-2,2’-(Octadecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with an octadecanedioyl core.

    (2S,2’S)-2,2’-(Dodecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with a dodecanedioyl core.

Uniqueness

(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is unique due to its specific hexadecanedioyl core, which imparts distinct physical and chemical properties. This uniqueness makes it particularly suitable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

(2S)-2-[[16-[[(1S)-1,3-dicarboxypropyl]amino]-16-oxohexadecanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O10/c29-21(27-19(25(35)36)15-17-23(31)32)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(30)28-20(26(37)38)16-18-24(33)34/h19-20H,1-18H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUVQABKXSFQSU-PMACEKPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O)CCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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